3-碘吡啶甲酸甲酯

描述

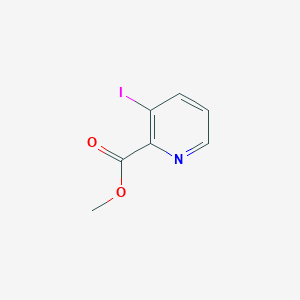

Methyl 3-iodopicolinate is a chemical compound with the molecular formula C7H6INO2 . It has an average mass of 263.033 Da and a monoisotopic mass of 262.944305 Da . The compound is also known by other names such as Methyl 3-iodo-2-picolinate and Methyl 3-iodo-2-pyridinecarboxylate .

Physical And Chemical Properties Analysis

Methyl 3-iodopicolinate has a density of 1.8±0.1 g/cm^3, a boiling point of 298.5±20.0 °C at 760 mmHg, and a flash point of 134.3±21.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP value is 1.09 . These properties can affect how the compound behaves under different conditions and in different environments.科学研究应用

Methyl 3-iodopicolinate

is a chemical compound with the empirical formula C7H6INO2 . It’s also known as 3-Iodo-2-pyridinecarboxylic acid methyl ester, and Methyl 3-iodo-2-picolinate . This compound is often used in the synthesis of various pharmaceuticals and other organic compounds .

The methyl group (-CH3) in Methyl 3-iodopicolinate is of great importance in the design or optimization of bioactive compounds, whether in terms of pharmacodynamic or pharmacokinetic properties . Its role in drug design and hit-to-lead optimization processes is broad, including the displacement of water molecules during molecular recognition .

The ‘magic methyl effect’ refers to the large and unexpected change in affinity or potency resulting from the addition of a single methyl group to a molecule . This effect can be seen in drug design, with the right placement of a methyl group leading to significant enhancements .

- Methyl 3-iodopicolinate is often used in the synthesis of various pharmaceuticals . The methyl group (-CH3) in Methyl 3-iodopicolinate plays a significant role in the design or optimization of bioactive compounds . This includes the displacement of water molecules during molecular recognition .

- Methyl 3-iodopicolinate could potentially be used in the development of sustainable corrosion inhibitors . Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively reduce the corrosion rate of a metal or alloy. The development of sustainable corrosion inhibitors is a significant area of research, with a focus on designing, developing, and consuming environment-friendly chemical species to replace traditional toxic chemicals .

Pharmaceutical Synthesis

Corrosion Inhibitors

- Methyl 3-iodopicolinate could potentially be used in the development of molecularly imprinted polymers (MIPs) . MIPs are polymers that have been designed to have specific selectivity towards a particular molecule . They are used for the extraction and enrichment of different sorts of trace analytes in biological and environmental samples before their analysis . The combination of molecularly imprinted technology and sol-gel technology can create influential materials with high selectivity, high capacity, and high thermal stability .

- The small, monovalent, and lipophilic methyl group (-CH3) in Methyl 3-iodopicolinate is versatile and of great importance in the design or optimization of bioactive compounds . This is often referred to as the “magic methylation” effect, a transformation that can significantly boost the potency of some drugs .

Molecularly Imprinted Polymers

Magic Methylation

属性

IUPAC Name |

methyl 3-iodopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYQUGKRGXNQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356078 | |

| Record name | methyl 3-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-iodopicolinate | |

CAS RN |

73841-41-5 | |

| Record name | methyl 3-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)

![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)